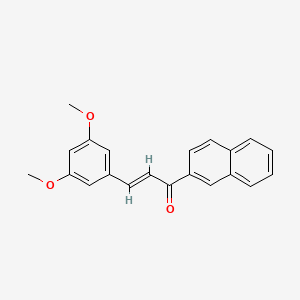![molecular formula C9H19N3 B12083799 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine CAS No. 91445-48-6](/img/structure/B12083799.png)
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine is a bicyclic amine compound that features a unique 8-azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s unique structure and properties make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine has several scientific research applications:
Biology: It is studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: This compound shares a similar bicyclic structure and is used in various chemical and biological studies.
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another compound with a related structure, used in synthetic chemistry.
Uniqueness
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in different scientific fields, making it a valuable compound for research and development.
Eigenschaften
| 91445-48-6 | |
Molekularformel |
C9H19N3 |
Molekulargewicht |
169.27 g/mol |
IUPAC-Name |
2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanamine |
InChI |
InChI=1S/C9H19N3/c1-11-6-8-2-3-9(7-11)12(8)5-4-10/h8-9H,2-7,10H2,1H3 |
InChI-Schlüssel |
WFYOHOUNUIPIIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CCC(C1)N2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)


![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)


![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)



